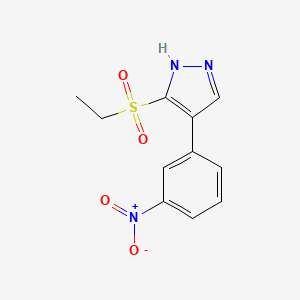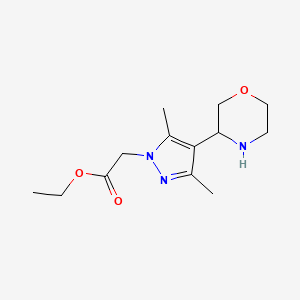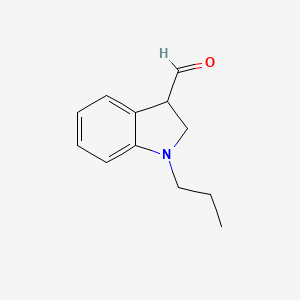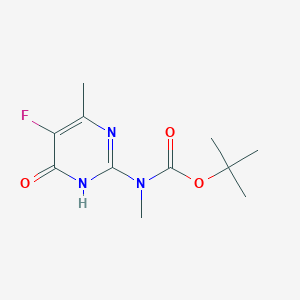
3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of an ethylsulfonyl group attached to a pyrazole ring, which is further substituted with a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where an ethylsulfonyl chloride reacts with the pyrazole derivative in the presence of a base such as triethylamine.
Nitration: The nitrophenyl group can be introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving sulfonyl and nitro groups.
Wirkmechanismus
The mechanism of action of 3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Biological Pathways: The compound may modulate biological pathways involving oxidative stress or inflammation, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in the para position instead of the meta position.
Uniqueness
3-(Ethylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of an ethylsulfonyl group and a meta-substituted nitrophenyl group provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C11H11N3O4S |
|---|---|
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
5-ethylsulfonyl-4-(3-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-2-19(17,18)11-10(7-12-13-11)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
BVJFIEZWEXGKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779845.png)








![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)



